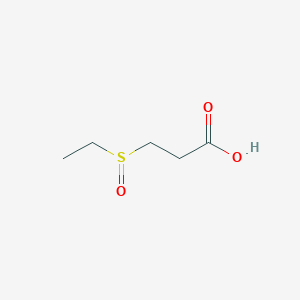

3-(Ethylsulfinyl)propanoic acid

Description

Contextual Significance within Modern Organic and Organosulfur Chemistry

Organosulfur compounds are integral to numerous areas of chemistry and biology. The presence of sulfur imparts unique stereoelectronic properties to organic molecules, influencing their reactivity, conformation, and biological activity. nih.gov The sulfinyl group (S=O), in particular, is a key functional group in a variety of applications. When the sulfur atom is bonded to two different organic residues, it becomes a stereogenic center, leading to the existence of chiral sulfoxides. These chiral sulfoxides are of paramount importance in asymmetric synthesis, where they can act as chiral auxiliaries, directing the stereochemical outcome of a reaction to produce a single enantiomer of a desired product. researchgate.net

The combination of a sulfinyl group with a carboxylic acid moiety, as seen in 3-(Ethylsulfinyl)propanoic acid, creates a molecule with two distinct reactive centers. This dual functionality opens up possibilities for the synthesis of complex molecular architectures, including heterocycles and polymers with tailored properties. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for further chemical transformations. nih.gov

Rationale for In-depth Investigation of Sulfinyl-Functionalized Propanoic Acid Derivatives

The study of sulfinyl-functionalized propanoic acid derivatives is driven by the potential for these compounds to serve as versatile building blocks in organic synthesis and to exhibit interesting biological properties. The propanoic acid scaffold is a common motif in many natural products and pharmaceuticals. nih.gov The introduction of a sulfinyl group can modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Furthermore, the sulfoxide (B87167) group is known to be a "smart" functional group in materials science. For instance, polymers containing sulfoxide units can exhibit stimuli-responsive behavior, such as changes in solubility or conformation in response to temperature or oxidation state. This makes sulfinyl-functionalized propanoic acids potential monomers for the synthesis of advanced functional polymers.

From a synthetic standpoint, the development of efficient and stereoselective methods for the preparation of sulfinyl-functionalized carboxylic acids is an active area of research. chemrxiv.org The ability to control the stereochemistry at the sulfur center is crucial for applications in asymmetric catalysis and medicinal chemistry.

Challenges and Opportunities in the Comprehensive Study of the Chemical Compound

The comprehensive study of this compound presents both challenges and opportunities. A significant challenge lies in the stereoselective synthesis of this compound. The oxidation of the corresponding thioether, 3-(ethylthio)propanoic acid, can lead to the formation of the sulfoxide, but controlling the enantioselectivity of this oxidation can be difficult. scbt.com Over-oxidation to the corresponding sulfone, 3-(ethylsulfonyl)propanoic acid, is also a potential side reaction that needs to be carefully managed. scbt.com

Another challenge is the accurate determination of the stereochemical outcome of synthetic reactions involving chiral sulfoxides. The phenomenon of self-disproportionation of enantiomers (SDE) can lead to erroneous interpretations of enantiomeric purity. hit2lead.comnih.gov This is a critical consideration for any study aiming to develop stereoselective syntheses or applications of this compound.

Despite these challenges, the opportunities presented by this compound are substantial. Its bifunctional nature makes it an attractive starting material for the synthesis of novel compounds. For example, it could be used to prepare new chiral ligands for asymmetric catalysis or to develop new probes for chemical biology research. The mention of its use in proteomics research suggests a potential application as a cleavable linker or a tool for protein modification and analysis. scbt.comnih.gov The sulfoxide group can be cleaved under specific mass spectrometry conditions, which is a valuable property for identifying cross-linked peptides in proteomics studies. nih.gov

The exploration of the reactivity of the sulfinyl group in this specific molecular context could also lead to the discovery of new synthetic methodologies. The interplay between the carboxylic acid and the sulfoxide functional groups may give rise to unique reactivity patterns that are not observed in simpler monofunctional compounds.

Chemical and Physical Properties

A foundational aspect of understanding any chemical compound is the characterization of its fundamental physical and chemical properties. While detailed experimental data for this compound is not extensively reported in publicly accessible literature, its basic properties can be established, and others can be inferred from the known chemistry of its constituent functional groups.

| Property | Value | Source |

| Molecular Formula | C5H10O3S | scbt.com |

| Molecular Weight | 150.20 g/mol | scbt.com |

| CAS Number | 137375-82-7 | scbt.com |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from functional groups |

| pKa | Expected to be in the range of 4-5 | Inferred from propanoic acid |

The presence of both a polar sulfoxide group and a hydrophilic carboxylic acid group suggests that this compound would be soluble in water and other polar solvents. The acidity of the carboxylic acid group is expected to be similar to that of propanoic acid, with a pKa in the range of 4-5.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of chemical compounds. While specific, experimentally obtained spectra for this compound are not widely available, the expected spectral features can be predicted based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the propanoic acid backbone. The protons on the carbon adjacent to the sulfoxide group (α-protons) would be diastereotopic if the sulfur is a stereocenter, potentially leading to more complex splitting patterns.

Expected Chemical Shifts (ppm):

CH₃ (ethyl): ~1.2-1.4 (triplet)

CH₂ (ethyl): ~2.6-2.9 (quartet)

CH₂ (α to S=O): ~2.8-3.2 (multiplet)

CH₂ (α to COOH): ~2.5-2.8 (multiplet)

COOH: ~10-12 (broad singlet)

¹³C NMR: The carbon NMR spectrum would provide information about the number of unique carbon environments in the molecule.

Expected Chemical Shifts (ppm):

CH₃ (ethyl): ~10-15

CH₂ (ethyl): ~45-55

CH₂ (α to S=O): ~50-60

CH₂ (α to COOH): ~30-35

C=O (COOH): ~170-180

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the stretching vibrations of its key functional groups.

Expected Absorption Bands (cm⁻¹):

O-H (carboxylic acid): 2500-3300 (broad)

C=O (carboxylic acid): 1700-1725

S=O (sulfoxide): 1030-1070

C-H (aliphatic): 2850-3000

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group, the carboxylic acid group, and cleavage of the carbon-sulfur bonds. The presence of the sulfoxide group can lead to characteristic fragmentation pathways, including the loss of SO.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Signals for ethyl and propanoic acid protons, potential diastereotopicity. |

| ¹³C NMR | Five distinct carbon signals. |

| IR | Characteristic broad O-H, strong C=O, and S=O stretching bands. |

| MS | Molecular ion peak and fragmentation patterns related to the functional groups. |

Synthesis and Reactivity

The synthesis of this compound can be envisioned through several synthetic routes, primarily involving the formation of the sulfoxide functionality.

Synthesis

A common method for the synthesis of sulfoxides is the controlled oxidation of the corresponding thioether. In this case, 3-(ethylthio)propanoic acid would be the starting material.

Oxidation of 3-(ethylthio)propanoic acid: This is the most direct route. A variety of oxidizing agents can be used, such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the sulfone. For stereoselective synthesis, chiral oxidizing agents or catalysts would be required.

Another potential route involves the Michael addition of ethanethiol (B150549) to acrylic acid, followed by oxidation.

Reactivity

The reactivity of this compound is dictated by its two functional groups.

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations, including:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

Amidation: Reaction with an amine, often activated by a coupling agent, to form an amide.

Reduction: Reduction to the corresponding alcohol, 3-(ethylsulfinyl)propan-1-ol, using a reducing agent like lithium aluminum hydride.

Reactions of the Sulfoxide: The sulfoxide group can also participate in a range of reactions:

Reduction: Reduction back to the thioether using reducing agents such as phosphines or certain metal complexes.

Pummerer Reaction: Under acidic conditions, the sulfoxide can undergo rearrangement to form an α-functionalized sulfide (B99878).

Thermal Elimination: Depending on the substitution pattern, sulfoxides can undergo thermal elimination to form alkenes.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfinylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-2-9(8)4-3-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINZVIZTKIBBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20522774 | |

| Record name | 3-(Ethanesulfinyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137375-82-7 | |

| Record name | 3-(Ethanesulfinyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 Ethylsulfinyl Propanoic Acid

Established and Novel Pathways for Sulfinyl Carboxylic Acid Synthesis

The construction of the 3-(ethylsulfinyl)propanoic acid framework involves the strategic formation of the sulfinyl group and the propanoic acid moiety.

Targeted Oxidation Protocols for Thioether Precursors to Sulfinyl Groups

A primary and direct method for the synthesis of this compound involves the oxidation of its thioether precursor, 3-(ethylthio)propanoic acid. Various oxidizing agents can be employed for this transformation. Common reagents include hydrogen peroxide, often in the presence of a catalyst, and peracids. acsgcipr.orgtandfonline.com For instance, the oxidation of 2-acetylenic phenyl sulfides to their corresponding sulfoxides has been achieved using Oxone® or hydrogen peroxide in acetic acid. tandfonline.comtandfonline.com The careful selection of the oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding sulfone.

Recent advancements in this area focus on developing milder and more selective oxidation methods. For example, the use of low-cost and readily available methyl aromatic hydrocarbons as raw materials in a copper-catalyzed reaction with β-sulfinyl esters has been reported for the synthesis of various functionalized benzyl (B1604629) sulfoxides. mdpi.com This highlights a trend towards more sustainable and economically viable synthetic routes.

Carbonylation and Carboxylation Reactions for Propanoic Acid Framework Construction

While direct oxidation of the corresponding thioether is common, the construction of the propanoic acid framework itself can be achieved through various synthetic strategies. Although specific examples for this compound are not detailed in the provided results, general methodologies for the synthesis of carboxylic acids can be applied. For instance, the oxidation of 1-methoxy-2-acetylenic phenyl sulfides with chromic acid has been shown to yield 2-acetylenic carboxylic acids. tandfonline.comtandfonline.com Such oxidative cleavage methods could potentially be adapted for the synthesis of the propanoic acid backbone.

Another general approach involves the hydrolysis of corresponding ester or nitrile precursors. The synthesis of methyl 3-(methylsulfonyl)propanoate has been demonstrated, which could, in principle, be hydrolyzed to the corresponding carboxylic acid. beilstein-journals.org

Functional Group Interconversions on the Propanoic Acid Backbone

Functional group interconversions on a pre-existing propanoic acid backbone or a related scaffold represent another synthetic avenue. For example, methods for the synthesis of sulfinic acids through the conversion of primary sulfonamides have been developed. organic-chemistry.org While not a direct route to this compound, this demonstrates the feasibility of manipulating sulfur-containing functional groups within a molecule.

Furthermore, the synthesis of various sulfoxides has been achieved through palladium-catalyzed reactions of β-sulfinyl carboxylic acid esters. mdpi.com This indicates that the propanoic acid moiety can be present during the formation or modification of the sulfinyl group.

Stereoselective and Enantioselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is of paramount importance for its applications in asymmetric synthesis and as a chiral building block. wiley-vch.demagtech.com.cn This is achieved through stereoselective and enantioselective synthetic methods.

Asymmetric Oxidation Techniques for Stereocontrolled Sulfinyl Formation

The most direct approach to chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide (B99878). wiley-vch.detandfonline.com This can be accomplished using stoichiometric chiral oxidants or, more preferably from a sustainability standpoint, through catalytic methods. acsgcipr.org

A well-known example of a catalytic system is the Kagan-Modena oxidation, which utilizes a titanium complex, often in conjunction with a chiral ligand such as diethyl tartrate (DET), and a hydroperoxide as the terminal oxidant. acsgcipr.orgtandfonline.comnih.gov The slow addition of the terminal oxidant is critical to minimize any non-catalyzed oxidation that would diminish the enantiomeric excess of the product. acsgcipr.org The enantioselectivity of these oxidations can be high, with studies on 1,3-dithiane-2-carboxylates showing the formation of monoxides with 80-95% ee and trans bis-sulfoxides with >97% ee. nih.gov

Biocatalytic methods, employing enzymes like Baeyer-Villiger monooxygenases (BVMO), also offer a powerful tool for the synthesis of chiral sulfoxides in high enantiomeric excess and are particularly favored for large-scale processes. acsgcipr.org

Chiral Auxiliary and Catalyst-Mediated Approaches for Enantiopure Derivatives

The use of chiral auxiliaries provides another robust strategy for the synthesis of enantiopure sulfoxides. wiley-vch.de This approach involves the reaction of a prochiral sulfur compound with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the auxiliary.

Palladium-catalyzed enantioselective C-H alkynylation of 2-(arylsulfinyl)pyridines using a chiral ligand has been reported to produce a variety of chiral sulfoxides in high yields and with excellent stereocontrol (up to 99% ee) through kinetic resolution. acs.org This highlights the power of transition-metal catalysis in conjunction with chiral ligands for accessing enantiomerically enriched sulfoxides.

Furthermore, the synthesis of chiral sulfoxides has been achieved through the reaction of β-sulfinyl esters with alkyl iodides, resulting in products with moderate enantiomeric excess. mdpi.com The development of more efficient chiral catalysts and auxiliaries remains an active area of research to improve the stereoselectivity of these transformations.

Diastereoselective Synthesis of Propanoic Acid Stereoisomers

The creation of specific stereoisomers of this compound is a critical aspect of its synthesis, as the biological activity of chiral molecules is often dependent on their spatial arrangement. While direct diastereoselective methods for this compound are not extensively documented in publicly available literature, strategies can be inferred from the synthesis of other chiral sulfoxides and related propanoic acid derivatives.

A primary strategy for achieving diastereoselectivity is the asymmetric oxidation of the corresponding sulfide precursor, ethyl 3-(ethylthio)propanoate. This approach introduces the chiral sulfoxide (B87167) center. Methodologies for the asymmetric oxidation of sulfides often employ chiral catalysts or reagents to control the stereochemical outcome. For instance, metal complexes with chiral ligands, such as titanium-diethyl tartrate systems, have been successfully used for the asymmetric oxidation of sulfides to chiral sulfoxides. researchgate.net

Another potential avenue involves the use of chiral auxiliaries. In a related context, the Evans chemistry approach has been utilized for the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid. nih.gov This methodology involves attaching a chiral auxiliary to the substrate, which then directs the stereoselective formation of a new chiral center. A similar strategy could potentially be adapted for the synthesis of this compound stereoisomers.

The following table outlines a conceptual diastereoselective synthesis based on known methodologies for similar compounds.

| Step | Reaction | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Yield |

| 1 | Asymmetric Oxidation | Ethyl 3-(ethylthio)propanoate, Chiral Titanium Catalyst, Cumene Hydroperoxide | (R)- or (S)-3-(Ethylsulfinyl)propanoic acid ethyl ester | Potentially high d.r. | Not reported |

| 2 | Hydrolysis | (R)- or (S)-3-(Ethylsulfinyl)propanoic acid ethyl ester, Aqueous Acid or Base | (R)- or (S)-3-(Ethylsulfinyl)propanoic acid | Not applicable | High |

This table presents a hypothetical pathway as direct synthesis data for this compound was not found in the search results. The parameters are based on analogous reactions.

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. The focus lies on reducing waste, using less hazardous chemicals, and improving energy efficiency. The key transformation in the synthesis of this compound from its thioether precursor is the oxidation of the sulfur atom.

Recent advancements in green oxidation methodologies for sulfides offer promising avenues. One such approach is the use of iron(III) nitrate (B79036) as a catalyst with oxygen as the primary oxidant. acs.org This method is advantageous as it employs an earth-abundant and non-toxic metal catalyst and a green oxidant, producing water as the main byproduct. acs.org

Photochemical methods also align well with green chemistry principles by utilizing light as a clean energy source. rsc.org The aerobic photooxidation of sulfides can be achieved using a photocatalyst, such as anthraquinone, under visible light irradiation. rsc.org This process avoids the need for stoichiometric chemical oxidants, which often generate significant waste. Furthermore, performing such reactions in green solvents like ethanol (B145695) and water enhances their environmental profile. rsc.org

The following table summarizes green chemistry approaches applicable to the synthesis of the precursor sulfoxide.

| Green Chemistry Principle | Synthetic Approach | Catalyst/Reagent | Oxidant | Solvent | Advantages |

| Use of Catalysis | Catalytic Oxidation | Fe(NO₃)₃·9H₂O | Oxygen | Acetic Acid | Earth-abundant catalyst, green oxidant. acs.org |

| Renewable Feedstocks/Energy | Photochemical Oxidation | Anthraquinone | Oxygen (from air) | Ethanol/Water | Uses light as a clean energy source, sustainable solvents. rsc.orgrsc.org |

| Atom Economy | One-pot Synthesis | Photocatalyst | Oxygen | Green Solvents | Reduces waste and solvent use by combining steps. rsc.org |

By integrating these green methodologies, the synthesis of this compound can be made more sustainable and environmentally friendly.

Scientific Data Unavaliable for this compound

Comprehensive searches for advanced spectroscopic data on the chemical compound this compound have yielded insufficient publicly available research findings to construct a detailed scientific article. Despite efforts to locate experimental data for high-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, the necessary specific values and detailed analyses remain elusive in accessible scientific literature.

The inquiry sought to build a thorough characterization of this compound based on a precise outline, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), advanced two-dimensional NMR techniques, Fourier Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy. However, the foundational data required to populate these sections with scientifically accurate and detailed information, such as chemical shifts, coupling constants, and vibrational frequencies, is not present in the public domain or reputable scientific databases.

Consequently, the creation of an authoritative and evidence-based article focusing solely on the advanced spectroscopic characterization and structural elucidation of this compound, as per the specified requirements, cannot be fulfilled at this time. The absence of primary research data prevents a meaningful and accurate discussion within the requested structural framework.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethylsulfinyl Propanoic Acid

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and structural features of 3-(ethylsulfinyl)propanoic acid. The technique provides insights into the molecule's elemental composition and the stability of its various substructures through controlled fragmentation.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₅H₁₀O₃S, with a nominal molecular weight of approximately 150.20 g/mol . scbt.com HRMS can distinguish this from other compounds with the same nominal mass by measuring the exact mass to several decimal places.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ³²S). This calculated value serves as a benchmark for experimental HRMS results, confirming the elemental composition with high confidence.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₃S |

| Monoisotopic Mass | 150.03471 u |

| Molecular Weight | 150.20 g/mol scbt.com |

| Ionization Mode (Example) | [M+H]⁺ |

This table presents theoretical data calculated based on the compound's molecular formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of a selected precursor ion, providing valuable structural information. For this compound, the protonated molecule [M+H]⁺ (m/z 151.0) would be isolated and subjected to collision-induced dissociation.

While specific experimental MS/MS data for this compound is not publicly available, a plausible fragmentation pathway can be proposed based on the known behavior of carboxylic acids and sulfoxides. Key fragmentation events would likely include:

Loss of water (H₂O): A common fragmentation for carboxylic acids, leading to a fragment ion at m/z 133.0.

Loss of the carboxyl group (COOH): This would result in a fragment at m/z 105.0.

Cleavage of the ethyl group: Loss of ethene (C₂H₄) from the sulfoxide (B87167) side chain is a characteristic fragmentation, yielding a fragment at m/z 123.0.

Fragmentation of the propanoic acid chain: Cleavage can occur at various points along the aliphatic chain. docbrown.info

Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (u) |

|---|---|---|---|

| 151.0 | [C₅H₉O₂S]⁺ | H₂O | 133.0 |

| 151.0 | [C₄H₉OS]⁺ | COOH | 105.0 |

| 151.0 | [C₃H₇O₃S]⁺ | C₂H₄ | 123.0 |

This table outlines a theoretical fragmentation pathway based on the compound's structure and general mass spectrometry principles.

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es This technique is the gold standard for determining absolute configuration, bond lengths, bond angles, and intermolecular interactions.

To date, no public reports of a single-crystal X-ray diffraction study of this compound are available. However, if a suitable single crystal could be grown, this technique would provide precise structural parameters. ub.edu

A successful analysis would yield a detailed structural model, including:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Absolute Configuration: The sulfoxide group in this compound is a stereocenter, making the molecule chiral. X-ray diffraction of a single crystal of one enantiomer or a derivative with a known chiral center would determine its absolute R or S configuration. For a racemic mixture, the analysis would show the presence of both enantiomers in the crystal lattice. nih.gov

In the absence of experimental crystallographic data, the potential supramolecular architecture can be predicted based on the functional groups present in the this compound molecule. The primary interactions governing its crystal packing would be hydrogen bonding and dipole-dipole interactions. libretexts.org

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of strong hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. khanacademy.org

Chain Formation: The combination of carboxylic acid dimerization and interactions involving the sulfinyl group could lead to the formation of extended one-, two-, or three-dimensional supramolecular networks. nih.gov The specific architecture would depend on the interplay of these forces during crystallization.

Chromatographic and Quantitative Analytical Methodologies for 3 Ethylsulfinyl Propanoic Acid

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 3-(Ethylsulfinyl)propanoic acid. Method development often focuses on achieving optimal separation from other sample components, ensuring accuracy and precision.

Reversed-Phase HPLC for Separation and Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary tool for the separation and purity assessment of polar compounds such as this compound. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For compounds structurally similar to this compound, such as other sulfoxide-containing acids, successful separations have been achieved using C18 or phenyl-hexyl columns. The mobile phase typically consists of an aqueous component, often with a pH modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form, and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is commonly employed to ensure the timely elution of all compounds of interest.

A study on the separation of stereo-isomers of a related methylsulfonylphenyl propanoic acid derivative successfully utilized a C18 column with a mobile phase of water and acetonitrile containing 0.05% trifluoroacetic acid. bohrium.com This approach highlights a common strategy for analyzing acidic compounds by RP-HPLC. Detection is typically performed using a UV detector, often at a low wavelength (around 210-230 nm) where the carboxyl and sulfoxide (B87167) groups absorb light.

Table 1: Illustrative RP-HPLC Method Parameters for Sulfoxide Carboxylic Acid Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

This table presents a typical starting point for method development for a compound like this compound, based on established methods for similar analytes.

Method validation for purity assessment would involve demonstrating specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Chiral HPLC for Enantiomeric Excess Determination and Resolution

Since the sulfur atom in this compound is a stereocenter, this compound exists as a pair of enantiomers. Chiral HPLC is essential for separating these enantiomers to determine the enantiomeric excess or to isolate a single enantiomer. This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of chiral sulfoxides. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol (B145695), is critical for achieving separation. The nature of the alcohol can significantly influence the selectivity. In some cases, reversed-phase or polar organic modes can also be effective.

The separation mechanism on polysaccharide-based CSPs often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the stationary phase. The elution order of the enantiomers can sometimes be reversed by changing the CSP or the mobile phase composition.

Table 2: Examples of Chiral Stationary Phases for Sulfoxide Separation

| Chiral Stationary Phase (CSP) | Typical Mobile Phase |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol |

| Cellulose tris(4-methylbenzoate) | Hexane/Isopropanol |

This table provides examples of CSPs that have been successfully used for the enantiomeric resolution of various chiral sulfoxides and could be applicable to this compound.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Throughput

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. UPLC is particularly advantageous for the high-throughput analysis of biological or environmental samples.

For the analysis of sulfoxide metabolites, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique. mdpi.com The high resolution of UPLC allows for the separation of closely related metabolites, while the mass spectrometer provides highly sensitive and selective detection. A method for the simultaneous analysis of the insecticide fenthion (B1672539) and its sulfoxide metabolites used a UPLC system with a C18 column and a mobile phase of water and methanol containing 0.1% formic acid. mdpi.com This approach, employing multiple reaction monitoring (MRM) mode in the mass spectrometer, allows for the precise quantification of each metabolite.

The development of UPLC methods for organic acids has also been reported, demonstrating the potential for rapid and sensitive analysis. nih.gov These methods often use columns designed for polar analytes and mobile phases that are compatible with mass spectrometry.

Table 3: Illustrative UPLC-MS/MS Parameters for Sulfoxide Metabolite Analysis

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode |

This table outlines typical conditions for a UPLC-MS/MS method that could be adapted for the sensitive and selective analysis of this compound.

Gas Chromatography (GC) for Volatile and Derivatized Forms of the Chemical Compound

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a polar and non-volatile compound like this compound, derivatization is typically required to increase its volatility and improve its chromatographic behavior.

Flame Ionization Detection (FID) and Thermal Conductivity Detection (TCD) in GC

Flame Ionization Detection (FID) is a common detector for GC that offers high sensitivity for organic compounds. It responds to compounds that produce ions when burned in a hydrogen-air flame. Thermal Conductivity Detection (TCD) is a universal detector that responds to any compound that has a different thermal conductivity than the carrier gas. While less sensitive than FID, TCD is non-destructive.

For the analysis of short-chain fatty acids like propanoic acid, GC-FID is a widely used technique. gcms.cz To analyze this compound by GC, it would first need to be derivatized. A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with an alcohol in the presence of an acid catalyst to form a more volatile ester. Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is another effective method to increase volatility.

Once derivatized, the compound can be separated on a suitable GC column, often a polar capillary column (e.g., a wax-type column), and detected by FID. The choice of derivatization reagent and reaction conditions must be optimized to ensure complete conversion and avoid side reactions.

Headspace GC Analysis for Volatile Components

Headspace GC is a technique used for the analysis of volatile compounds in a solid or liquid sample. The sample is sealed in a vial and heated, allowing volatile components to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into the GC.

While this compound itself is not sufficiently volatile for direct headspace analysis, this technique could be applied after an in-vial derivatization reaction that produces a volatile derivative. For instance, short-chain fatty acids have been analyzed by headspace GC after in-vial esterification. This approach minimizes sample handling and can be automated for high-throughput analysis.

This technique is particularly useful for analyzing trace volatile components in complex matrices. For example, headspace GC-MS is used to identify volatile sulfur compounds in various samples. If this compound were to degrade or be metabolized to more volatile sulfur-containing compounds, headspace GC could be a valuable analytical tool.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated analytical techniques, which combine two or more analytical methods, are indispensable for the comprehensive characterization of this compound. These integrated approaches provide a wealth of information, from identification and structural elucidation to sensitive quantification, even in complex matrices.

GC-MS Integration for Identification and Relative Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. imist.ma For the analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability, making it amenable to GC analysis. researchgate.net The process involves the separation of the derivatized compound from a mixture by GC, followed by detection and identification by MS. imist.ma

The GC component separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. imist.ma The retention time, the time it takes for the compound to travel through the column, can be used for preliminary identification. libretexts.org Following separation, the compound enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). imist.ma The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for confident identification by comparing it to spectral libraries like the NIST/EPA/NIH Mass Spectral Library. imist.ma

Relative quantification can be achieved by comparing the peak area or height of the analyte to that of an internal standard, a compound of known concentration added to the sample. libretexts.org This method helps to correct for variations in sample injection and instrument response.

Table 1: GC-MS Parameters for Analysis of Related Propanoic Acid Derivatives

| Parameter | Typical Conditions | Reference |

| Column | HP-5MS fused silica (B1680970) capillary column (30 m × 0.22 mm i.d., 0.25 μm film) | beilstein-journals.org |

| Injector Temperature | 250 °C | beilstein-journals.org |

| Carrier Gas | Helium at 1.2 mL min⁻¹ | beilstein-journals.org |

| Temperature Program | 50 °C (5 min), then ramped to 320 °C at 5 °C min⁻¹ | beilstein-journals.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | imist.mabeilstein-journals.org |

| Mass Analyzer | Quadrupole | imist.ma |

| Detector | Mass Selective Detector | beilstein-journals.org |

This table presents typical GC-MS conditions that can be adapted for the analysis of derivatized this compound based on methods for similar compounds.

LC-MS/MS for Trace Analysis and Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing non-volatile and thermally labile compounds like this compound in complex matrices without the need for derivatization. unimi.itrsc.org This method couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. rsc.org

In LC-MS/MS, the sample is first separated by LC, and the eluent is then introduced into the mass spectrometer. rsc.org The first stage of mass spectrometry (MS1) isolates the precursor ion of the target analyte. This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass spectrometry (MS2). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and sensitivity, making it suitable for trace-level analysis. nih.gov

LC-MS/MS is particularly valuable for structural confirmation. The fragmentation pattern of the precursor ion provides detailed structural information that can be used to confirm the identity of the compound. unimi.it For instance, LC-MS/MS in negative ionization mode has been utilized for the trace metabolic transformations and quantification of related sulfonylpropanoic acids.

Table 2: LC-MS/MS Parameters for Analysis of Carboxylic Acids

| Parameter | Typical Conditions | Reference |

| Column | Agilent SB-C18 RRHD (100 × 2.1 mm, 1.8 μm) | nih.gov |

| Mobile Phase | A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode | nih.gov |

| Mass Analyzer | Triple Quadrupole | unimi.it |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |

This table outlines typical LC-MS/MS conditions that can be optimized for the analysis of this compound based on established methods for similar analytes.

Method Validation Parameters for Analytical Reliability

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. ich.org It ensures the reliability, reproducibility, and accuracy of the analytical data. The key validation parameters for chromatographic methods used to analyze this compound are discussed below.

Specificity and Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org In chromatographic methods, specificity is typically demonstrated by the separation of the analyte peak from other potential peaks. ich.org For instance, in a stability-indicating assay, specificity is shown by resolving the main compound from its degradation products. europa.eu This can be achieved by spiking the sample with known impurities and demonstrating that the analytical result for the analyte is unaffected. ich.org

Selectivity refers to the extent to which the method can determine particular analytes in a mixture or matrix without interferences from other components. europa.eu For LC-MS/MS, selectivity is enhanced by using selected reaction monitoring (SRM), where a specific precursor ion and one or more of its product ions are monitored. nih.gov

Linearity and Calibration Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org A linear relationship is typically evaluated by analyzing a series of standards at different concentrations. epa.gov A minimum of five concentrations is generally recommended to establish linearity. ich.org The data is often evaluated by plotting the instrument response versus the analyte concentration and determining the correlation coefficient (r) or coefficient of determination (r²), which should ideally be close to 1. researchgate.netuknml.com

The calibration range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org The range is derived from the linearity studies and is dependent on the intended application of the method. ich.orgnelac-institute.org

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

There are several methods to determine LOD and LOQ, including:

Visual Evaluation: Determining the minimum concentration at which the analyte can be reliably detected. europa.eu

Signal-to-Noise Ratio: This approach is commonly used for analytical procedures that exhibit baseline noise. europa.eu Typically, a signal-to-noise ratio of 3:1 is used for estimating the LOD and 10:1 for the LOQ. core.ac.uk

Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the blank responses or the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. tbzmed.ac.ir

For example, a reversed-phase HPLC method for a related propanoic acid derivative reported an LOD of 0.15 µg/mL and an LOQ of 0.50 µg/mL. researchgate.net Another study on a different derivative found an LOD of 150 ng/mL and an LOQ of 400 ng/mL. core.ac.uk These values highlight the sensitivity that can be achieved with chromatographic methods.

Table 3: Summary of Method Validation Parameters

| Parameter | Description | Common Acceptance Criteria | Reference |

| Specificity/Selectivity | Ability to measure the analyte in the presence of interferences. | Resolution > 1.5 between analyte and potential interferences. | ich.orgeuropa.eu |

| Linearity | Proportionality of response to analyte concentration. | Correlation coefficient (r) ≥ 0.999 or coefficient of determination (r²) ≥ 0.998. | researchgate.netuknml.com |

| Calibration Range | The range over which the method is accurate, precise, and linear. | Defined by the linearity study and intended use. | ich.orgnelac-institute.org |

| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-Noise Ratio ≥ 3. | europa.eucore.ac.uk |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10. | europa.eucore.ac.uk |

Computational Chemistry and Theoretical Investigations of 3 Ethylsulfinyl Propanoic Acid

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These studies provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's electronic energy for various atomic arrangements until the lowest energy state (the ground state) is found. The results of such a calculation for 3-(Ethylsulfinyl)propanoic acid would typically be presented in tables detailing predicted bond lengths, bond angles, and dihedral angles. Without experimental data, these calculated values would serve as a primary reference for the molecule's structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative Only) No data available from published studies.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

|---|---|---|---|---|---|

| S-O | Data N/A | O-S-C | Data N/A | C-S-C-C | Data N/A |

| S-C(ethyl) | Data N/A | S-C-C | Data N/A | S-C-C-C | Data N/A |

| C-C(acid) | Data N/A | C-C-C | Data N/A | C-C-C=O | Data N/A |

| C=O | Data N/A | C-C=O | Data N/A | O=C-O-H | Data N/A |

Molecular Orbital (MO) Analysis: Frontier Orbitals (HOMO-LUMO) and Electronic Transitions

Molecular Orbital (MO) analysis focuses on the distribution and energy of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These calculations would also inform potential electronic transitions, which are relevant to the molecule's UV-visible spectroscopic properties.

Table 2: Hypothetical Frontier Orbital Properties for this compound (Illustrative Only) No data available from published studies.

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data N/A |

| LUMO Energy | Data N/A |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of different electrostatic potential. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are favorable for nucleophilic attack. An MEP map of this compound would be invaluable for predicting how it might interact with other reagents, identifying the most likely sites for hydrogen bonding and chemical reactions.

Potential Energy Surfaces and Reaction Pathway Analysis

This area of computational chemistry explores the energy changes that occur during a chemical reaction, providing a theoretical roadmap of the transformation from reactants to products.

Transition State Characterization and Activation Energy Calculations

For any proposed chemical reaction involving this compound, such as its decomposition or reaction with another species, computational methods can be used to map the reaction pathway on a potential energy surface. This involves identifying the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry of this transition state and calculating its energy relative to the reactants allows for the determination of the activation energy. The activation energy is a critical kinetic parameter that governs the rate of the reaction. Without specific reactions to study, no such data can be generated for this compound.

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Pathways

Reaction coordinate mapping is a computational technique used to determine the lowest energy pathway between reactants and products, passing through a transition state. The Intrinsic Reaction Coordinate (IRC) is the mass-weighted steepest descent path from a transition state to the reactants and products, confirming that the identified transition state connects the intended species. missouri.edumdpi.comresearchgate.netscm.com

While a specific IRC analysis for reactions involving this compound is not available, we can consider analogous systems to illustrate the methodology. For instance, the oxidation of a sulfide (B99878) to a sulfoxide (B87167) is a key reaction related to this molecule. Theoretical studies on the oxidation of simple sulfides with periodates have been performed using Density Functional Theory (DFT). researchgate.net These studies map the reaction pathway for the oxygen transfer, identifying a transition state where the oxygen atom from the periodate is being transferred to the sulfur atom of the sulfide. The IRC calculation would confirm that this transition state smoothly connects the sulfide and periodate reactants to the sulfoxide and iodate products.

Similarly, computational investigations into the reaction mechanisms of propanoic acid on catalyst surfaces, such as its decarboxylation and decarbonylation, have been conducted. researchgate.net These studies identify various intermediates and transition states for C-C and C-O bond cleavage. An IRC analysis for each elementary step would verify the proposed reaction network. For example, in the decarboxylation of propanoic acid, the IRC would trace the path from the transition state for C-CO2 bond scission down to the ethylidene and carbon dioxide products.

A hypothetical reaction coordinate diagram for a generic reaction, such as the conversion of a reactant to a product via a single transition state, is presented below.

| Reaction Coordinate | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |

| Key Geometric Changes | Separate reactant molecules | Formation/breaking of specific bonds | Separate product molecules |

This table represents hypothetical data for illustrative purposes.

Theoretical Vibrational Spectroscopy and Spectral Assignment

Theoretical vibrational spectroscopy, typically performed using DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding normal modes, a theoretical spectrum can be generated and compared with experimental data to aid in the assignment of spectral bands to specific molecular motions.

For this compound, key vibrational modes would include the O-H stretch, C=O stretch of the carboxylic acid, the S=O stretch of the sulfinyl group, and various C-H and C-C stretching and bending modes.

Computational studies on analogous compounds provide insight into the expected frequencies for these groups. For instance, theoretical calculations on diethylsulfoxide have been used to assign its fundamental frequencies. researchgate.net The S=O stretching mode in sulfoxides is a particularly sensitive probe of the molecular environment and typically appears in the 950-1150 cm⁻¹ range. itu.edu.tr For the carboxylic acid moiety, the C=O stretching vibration is expected to be a strong band around 1700-1750 cm⁻¹, while the O-H stretch would appear as a broad band in the 2500-3300 cm⁻¹ region.

A table of theoretically predicted vibrational frequencies and their assignments for a molecule with similar functional groups is provided below.

| Calculated Frequency (cm⁻¹) | Assignment |

| 3050 | O-H stretch (Carboxylic Acid) |

| 2980 | C-H stretch (Ethyl group) |

| 1735 | C=O stretch (Carboxylic Acid) |

| 1450 | C-H bend (Methylene) |

| 1240 | C-O stretch (Carboxylic Acid) |

| 1045 | S=O stretch (Sulfoxide) |

| 750 | C-S stretch |

This table contains representative data from computational studies on molecules with similar functional groups and is for illustrative purposes.

Conformational Analysis and Isomerization Pathways

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies and the energy barriers for their interconversion. This is crucial for understanding a molecule's physical properties and biological activity.

For this compound, conformational flexibility exists around several single bonds, including the C-C bonds of the propanoic acid chain and the C-S bond. Furthermore, the carboxylic acid group itself can exist in different conformations. Computational studies on acetic acid have shown that the syn conformation (where the hydroxyl hydrogen is eclipsed with the carbonyl oxygen) is generally more stable in the gas phase, but the anti conformation can be stabilized in aqueous solution. youtube.com

The sulfoxide group introduces a stereocenter at the sulfur atom, meaning that this compound can exist as two enantiomers, (R)- and (S)-3-(Ethylsulfinyl)propanoic acid. Computational methods can be used to calculate the energies of these enantiomers (which would be identical in an achiral environment) and to explore the potential for racemization, although the barrier for inversion at a sulfoxide sulfur is typically high.

A potential energy surface scan for rotation around a key dihedral angle, such as the C-C bond adjacent to the carboxylic acid, would reveal the low-energy conformers and the transition states that separate them.

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178° (anti) | 0.00 |

| 2 | 65° (gauche) | +1.25 |

| Transition State 1-2 | 120° | +2.50 |

This table represents hypothetical data for the conformational analysis of a propanoic acid derivative and is for illustrative purposes.

Chemical Reactivity and Mechanistic Insights of 3 Ethylsulfinyl Propanoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety of 3-(ethylsulfinyl)propanoic acid undergoes typical reactions associated with this functional class, including esterification, amidation, decarboxylation, and other acyl substitution reactions. These transformations are fundamental in creating a diverse array of derivative compounds.

Esterification and Amidation Reactions for Derivative Synthesis

Esterification and amidation are cornerstone reactions in the derivatization of carboxylic acids, proceeding through a nucleophilic acyl substitution mechanism. medchemexpress.commasterorganicchemistry.comlibretexts.org These reactions allow for the conversion of this compound into esters and amides, which can serve as important intermediates or final products in various synthetic applications.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, yields the corresponding ester. researchgate.netsigmaaldrich.com This process, known as Fischer esterification, is a reversible reaction. To drive the equilibrium towards the product, the alcohol is often used in excess, or water is removed as it is formed. researchgate.net For instance, the reaction with methanol (B129727) would produce methyl 3-(ethylsulfinyl)propanoate.

The general mechanism for acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Amidation: The direct conversion of this compound to an amide by reaction with an amine is often challenging due to the basic nature of amines, which can deprotonate the carboxylic acid to form a highly unreactive carboxylate. masterorganicchemistry.commasterorganicchemistry.com To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently employed. masterorganicchemistry.com DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. ceon.rs For example, reaction with a primary amine (R-NH2) in the presence of DCC would yield an N-substituted 3-(ethylsulfinyl)propanamide.

Alternatively, amidation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with an amine. pressbooks.pub

A study on the amidation of the structurally similar 3-phenylpropanoic acid with L-glutamic acid demonstrated that the reaction proceeds via a mixed carbonic carboxylic anhydride (B1165640) intermediate under neutral conditions. masterorganicchemistry.com This suggests that similar strategies could be applicable to this compound for the synthesis of its amide derivatives.

| Reaction Type | Reactants | Typical Reagents/Catalysts | Product |

|---|---|---|---|

| Esterification | This compound + Methanol | Concentrated H₂SO₄ (catalyst) | Methyl 3-(ethylsulfinyl)propanoate |

| Amidation | This compound + Ethylamine | Dicyclohexylcarbodiimide (DCC) | N-Ethyl-3-(ethylsulfinyl)propanamide |

Decarboxylation Reactions and Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction that can occur under specific conditions. For simple carboxylic acids, this process typically requires harsh conditions. However, the presence of an electron-withdrawing group at the β-position, such as a carbonyl group in β-keto acids, significantly facilitates decarboxylation upon heating. google.comnih.govorganic-chemistry.org

The sulfinyl group (S=O) in this compound is also electron-withdrawing, positioning the carboxylic acid as a β-sulfinyl acid. This structural feature suggests that it may undergo decarboxylation more readily than a simple alkanoic acid, likely proceeding through a cyclic transition state analogous to that of β-keto acids. google.comnih.gov The reaction involves a concerted mechanism where the carboxyl proton is transferred to the sulfinyl oxygen, leading to the cleavage of the C-C bond and the elimination of carbon dioxide, initially forming an enol-like intermediate which then tautomerizes. byjus.com

Acyl Substitution Reactions

Beyond esterification and amidation, the carboxylic acid group of this compound can undergo other nucleophilic acyl substitution reactions. medchemexpress.comlibretexts.org A key strategy to enhance the reactivity of the carboxylic acid is to convert it into a more reactive acyl derivative, such as an acyl chloride.

Acyl Chloride Formation: Treatment of this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acid into the corresponding acyl chloride, 3-(ethylsulfinyl)propanoyl chloride. masterorganicchemistry.com This acyl chloride is a highly reactive intermediate that can readily react with a variety of nucleophiles to form other derivatives. For example, it can react with carboxylates to form anhydrides or with alcohols and amines to form esters and amides, respectively, often under milder conditions than the direct reactions with the carboxylic acid. pressbooks.pub

The general mechanism of nucleophilic acyl substitution involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. medchemexpress.commasterorganicchemistry.com The reactivity of different carboxylic acid derivatives is largely determined by the ability of the leaving group to depart. medchemexpress.com

Reactions Involving the Sulfinyl Functional Group

The sulfinyl group in this compound is a key site for chemical modification, allowing for both oxidation to a sulfonyl group and reduction to a thioether.

Further Oxidation to Sulfonyl Derivatives

The sulfinyl group can be oxidized to a sulfonyl group (SO₂), yielding 3-(ethylsulfonyl)propanoic acid. This transformation can be achieved using various oxidizing agents. A study on the oxidation of the closely related methyl 3-(methylsulfanyl)propanoate demonstrated that it could be oxidized to methyl 3-(methylsulfonyl)propanoate.

Common oxidizing agents that can be employed for the oxidation of sulfoxides to sulfones include hydrogen peroxide, often in the presence of a catalyst. The reaction of methyl 3-(methylsulfanyl)propanoate with hydrogen peroxide in the presence of a titanium-based catalyst has been shown to produce the corresponding sulfone. This suggests that similar conditions could be applied to oxidize this compound to 3-(ethylsulfonyl)propanoic acid.

| Starting Material | Oxidizing Agent | Product | Reference Analogue |

|---|---|---|---|

| This compound | Hydrogen Peroxide (H₂O₂) | 3-(Ethylsulfonyl)propanoic acid | Methyl 3-(methylsulfanyl)propanoate |

Reduction to Thioether Analogues

The sulfinyl group of this compound can be reduced to a thioether, yielding 3-(ethylthio)propanoic acid. This deoxygenation reaction is a common transformation in organosulfur chemistry. The formation of allyl thiol from the degradation of 3-(allylsulfanyl)propanoic acid in bacteria illustrates a biological pathway for a similar transformation.

In a laboratory setting, a variety of reducing agents can be employed for the reduction of sulfoxides. These include reagents such as sodium borohydride (B1222165) in the presence of iodine, or other systems like thionyl chloride with triphenylphosphine. The choice of reducing agent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups like the carboxylic acid.

Nucleophilic Attack and Electrophilic Reactions at Sulfur

The sulfur atom in this compound, being a soft and polarizable center, is susceptible to both nucleophilic and electrophilic attacks. The lone pair of electrons on the sulfur atom allows it to act as a nucleophile, while the partial positive charge on the sulfur, due to the electronegative oxygen atom, makes it an electrophilic center.

Nucleophilic Reactions at Sulfur:

The sulfur atom in sulfoxides can react with electrophiles. For instance, in the presence of strong acids, the oxygen atom of the sulfinyl group can be protonated, making the sulfur atom even more electrophilic and susceptible to attack by nucleophiles.

Electrophilic Reactions at Sulfur:

The sulfur atom of the sulfoxides can be attacked by nucleophiles. A prominent example of a reaction where the sulfoxide (B87167) acts as an electrophile is the Pummerer rearrangement. wikipedia.orgsynarchive.com This reaction typically occurs when an alkyl sulfoxide with an α-hydrogen is treated with an activating agent like acetic anhydride. wikipedia.orgsynarchive.com The reaction proceeds through the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. numberanalytics.comchemistry-reaction.com For this compound, this would involve the carbon adjacent to the sulfur atom.

Another important reaction is the reduction of the sulfoxide to the corresponding sulfide (B99878). This transformation can be achieved using a variety of reducing agents. The choice of reagent can allow for chemoselective reduction in the presence of other functional groups. organic-chemistry.org

Table 1: Examples of Reagents for the Reduction of Alkyl Sulfoxides This table presents data for general alkyl sulfoxides as a proxy for this compound.

| Reagent System | Reaction Conditions | Reference |

| Triflic anhydride / Potassium iodide | Acetonitrile (B52724), Room Temperature | organic-chemistry.org |

| Sodium borohydride / Iodine | Anhydrous THF | organic-chemistry.org |

| Thionyl chloride / Triphenylphosphine | THF, Room Temperature | organic-chemistry.org |

| 3-Mercaptopropionic acid / NBS or I₂ (catalytic) | Acetonitrile, Ambient Temperature | organic-chemistry.org |

| MnBr(CO)₅ / PhSiH₃ | Toluene, Reflux | rsc.org |

| NaSH·H₂O / aq. HCl | Solvent-free, Room or Elevated Temperature | tandfonline.com |

Investigating Specific Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways.

Catalysis plays a significant role in many reactions of sulfoxides. Both metal-based and non-metal catalysts have been developed to effect various transformations with high efficiency and selectivity. For instance, the reduction of sulfoxides to sulfides can be catalyzed by various transition metal complexes, including those of copper, manganese, and ruthenium. rsc.orgresearchgate.net Acid catalysis is also important, particularly in reactions where the sulfoxide oxygen needs to be activated, such as in certain cleavage reactions and rearrangements. acs.orgacs.org For example, sulfamic acid has been used as a green and chemoselective catalyst for the oxidation of sulfides to sulfoxides and sulfones using hydrogen peroxide. sci-hub.st

Photochemical Reactions:

Alkyl sulfoxides can undergo photochemical reactions, often initiated by the absorption of UV light. taylorfrancis.com These reactions can lead to a variety of products through different pathways, including C-S bond cleavage and racemization of chiral sulfoxides. acs.org The photolysis of alkyl aryl sulfoxides, for instance, can proceed via the formation of a sulfinyl radical. researchgate.net The specific outcome of the photochemical reaction can be influenced by the wavelength of light used and the presence of photosensitizers. rsc.org For example, the photoracemization of chiral alkyl aryl sulfoxides has been achieved rapidly using 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) as a photosensitizer under blue LED irradiation. acs.org

Thermal Reactions:

Alkyl sulfoxides are known to undergo thermal elimination reactions, often referred to as the Cope elimination of sulfoxides. This reaction typically requires heating and proceeds through a cyclic, five-membered transition state to yield an alkene and a sulfenic acid. wikipedia.org For this compound, this would likely require elevated temperatures and could potentially lead to the formation of acrylic acid and ethanesulfenic acid. The activation enthalpy for the thermolysis of model alkyl sulfoxides has been studied, providing insight into the energy barriers of these reactions. nih.gov For example, the gas-phase activation enthalpy for the elimination of methyl 3-phenylpropyl sulfoxide is reported to be 32.9 ± 0.9 kcal/mol. nih.gov

Kinetic Studies of Reaction Rates and Mechanisms

Kinetic studies provide quantitative data on reaction rates and are instrumental in elucidating reaction mechanisms. For reactions involving sulfoxides, kinetic studies have been performed for various transformations, including oxidation and elimination reactions.

For example, kinetic studies on the oxidation of aryl methyl sulfoxides by dimethyldioxirane (B1199080) have shown that these reactions follow second-order kinetics. nih.govrsc.org The rate of these oxidations is influenced by the solvent polarity. nih.govrsc.org

Table 2: Kinetic Data for the Oxidation of Methyl 4-nitrophenyl Sulfoxide by Dimethyldioxirane in Different Solvents at 298 K This table presents data for an analogous sulfoxide to illustrate kinetic principles.

| Solvent | Second-order rate constant (k₂) / M⁻¹s⁻¹ |

| Acetone | 0.134 |

| Acetone/Water (95:5 v/v) | 0.231 |

| Acetone/Water (80:20 v/v) | 0.548 |

| Methanol | 0.045 |

| Acetonitrile | 0.089 |

| Data extracted from reference nih.gov. |

The thermal elimination of alkyl sulfoxides has also been the subject of kinetic investigations. The rates of these reactions are dependent on the structure of the sulfoxide and the reaction temperature. acs.org Such studies are crucial for predicting the stability of sulfoxide-containing compounds under thermal stress and for optimizing conditions for synthetic applications of the elimination reaction.

Future Directions and Emerging Research Avenues for 3 Ethylsulfinyl Propanoic Acid Research

Exploration of Undiscovered Reaction Pathways and Synthetic Strategies

The synthesis of 3-(ethylsulfinyl)propanoic acid has traditionally relied on the oxidation of its thioether precursor, 3-(ethylthio)propanoic acid. However, the future of its synthesis lies in the development of more refined and stereoselective methods. The demand for enantiomerically pure sulfoxides in various fields is driving the exploration of novel catalytic systems. researchgate.nete3s-conferences.org

Emerging Synthetic Approaches:

Biocatalytic Oxidation: The use of enzymes, such as monooxygenases, offers a green and highly selective route to chiral sulfoxides. almacgroup.comnih.gov Future research will likely focus on identifying or engineering enzymes that can asymmetrically oxidize 3-(ethylthio)propanoic acid to yield either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess. This approach provides an environmentally benign alternative to traditional chemical oxidants. nih.gov

Metal-Catalyzed Asymmetric Oxidation: Transition metal complexes with chiral ligands have shown great promise in the asymmetric oxidation of sulfides. e3s-conferences.org The development of novel catalysts based on metals like titanium, vanadium, or iron, combined with tailored chiral ligands, could enable the efficient and highly enantioselective synthesis of this compound. These methods offer the advantage of tunability and broad substrate scope. e3s-conferences.org

Flow Chemistry: Continuous flow processes are gaining traction for the synthesis of fine chemicals. e3s-conferences.org Applying flow chemistry to the oxidation of 3-(ethylthio)propanoic acid could offer enhanced control over reaction parameters, improved safety, and the potential for scalable, automated production of this compound. e3s-conferences.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalytic Oxidation | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering, optimization of reaction conditions. |

| Metal-Catalyzed Asymmetric Oxidation | High yields, tunable selectivity, broad applicability. | Development of novel chiral ligands and metal complexes. |

| Flow Chemistry | Enhanced process control, scalability, improved safety. | Reactor design, optimization of flow parameters. |

These advanced synthetic methods will not only provide access to enantiopure this compound but also open up new possibilities for creating a diverse range of structurally related compounds with unique properties.

Development of Advanced Computational Models for Predictive Chemical Behavior

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. reddit.comopenaccessjournals.com For this compound, the development of sophisticated computational models will be crucial for understanding its behavior at a molecular level and for designing new applications.

The future of computational studies on this molecule will likely move beyond standard Density Functional Theory (DFT) calculations towards more accurate and computationally intensive methods. mit.edu The integration of machine learning and artificial intelligence with quantum chemical calculations is a particularly promising frontier. reddit.commit.edu These approaches can accelerate the screening of potential catalysts, predict reaction pathways, and model the interactions of this compound with other molecules and materials. mit.edu

Future Computational Research Directions:

Accurate Prediction of Spectroscopic Properties: Advanced computational models can be used to accurately predict the spectroscopic data (e.g., NMR, IR, CD) of the enantiomers of this compound, aiding in their characterization and stereochemical assignment.

Modeling Reaction Mechanisms: Detailed computational studies can elucidate the mechanisms of new synthetic reactions, helping to optimize conditions and improve yields and selectivities.

Predicting Material Properties: For applications in materials science, computational models can predict how the incorporation of this compound into a polymer or other material will affect its bulk properties, such as thermal stability, mechanical strength, and surface characteristics.

Integration with High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis and screening (HTS) techniques have revolutionized the discovery of new molecules and materials. frontiersin.orgnih.gov The application of these methods to this compound and its derivatives will enable the rapid exploration of a vast chemical space and the identification of compounds with desired properties.

Future research will likely involve the use of automated synthesis platforms to generate libraries of compounds based on the this compound scaffold. These libraries can then be screened using a variety of high-throughput assays to identify hits for specific applications. For instance, HTS can be employed to screen for novel catalysts for the synthesis of this compound or to evaluate the performance of materials functionalized with this compound. nih.gov

| High-Throughput Technology | Application to this compound Research |

| Automated Synthesis | Generation of diverse libraries of this compound derivatives. |

| Microdroplet Reactions | Rapid screening of reaction conditions and catalysts for synthesis. frontiersin.org |

| Miniaturized Assays | High-throughput screening of biological or material properties. nih.gov |

The integration of HTS with computational modeling and data analysis will create a powerful workflow for the accelerated discovery and optimization of new technologies based on this compound.

Innovative Applications in Non-Biological Materials Science